

An In-depth Technical Guide to the Thermodynamic Properties of Choline Fluoride

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Compound of Interest

Compound Name: Choline fluoride

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Abstract

Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a component in the formation of deep eutectic solvents (DESs). This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of **choline fluoride**. A thorough review of the existing scientific literature reveals a notable scarcity of experimentally determined core thermodynamic data—namely the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation—for pure **choline fluoride**. Consequently, this document focuses on the qualitative thermodynamic characteristics of **choline fluoride** and the extensive quantitative data available for its mixtures, particularly in deep eutectic systems. Furthermore, this guide outlines the general experimental and computational methodologies relevant to the determination of these properties, providing a framework for future research.

Introduction

Choline fluoride $[(\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH}]^+\text{F}^-$ is a salt composed of the essential nutrient choline and the fluoride anion. While the thermodynamic properties of many simple salts are well-documented, **choline fluoride** remains an exception. Its high hygroscopicity and the strong hydrogen bonding capabilities of the fluoride ion contribute to its unique behavior, which is most prominently studied in the context of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA), such as **choline fluoride**, and a hydrogen bond donor (HBD)

that exhibit a significant melting point depression. This guide consolidates the available thermodynamic and physicochemical information for **choline fluoride**, with a necessary emphasis on its behavior within these solvent systems.

Thermodynamic Properties of Pure Choline Fluoride: A Data Gap

Despite extensive literature searches, no peer-reviewed publications containing experimentally determined values for the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), or Gibbs free energy of formation (ΔG_f°) of pure solid **choline fluoride** were identified. This represents a significant gap in the thermochemical data for this compound.

Qualitative Thermodynamic Observations

While quantitative data is lacking, some qualitative thermodynamic information has been reported:

- **Heat of Solution:** The dissolution of **choline fluoride** in water is an exothermic process, releasing heat into the surroundings.[1][2] This is in contrast to choline chloride, which exhibits an endothermic dissolution.[2] This property suggests strong, energetically favorable interactions between the choline and fluoride ions and water molecules.
- **Hydrogen Bonding:** The small size and high electronegativity of the fluoride anion make it a potent hydrogen bond acceptor. This leads to strong hydrogen bonding interactions within **choline fluoride**-based systems, significantly influencing their physical and chemical properties.[1]

Thermodynamic and Physicochemical Properties of Choline Fluoride-Based Deep Eutectic Solvents

The majority of thermodynamic research involving **choline fluoride** has been conducted on its mixtures, particularly the deep eutectic solvent formed with ethylene glycol, commonly referred to as "EthalineF".

Physicochemical Properties of EthalineF (Choline Fluoride:Ethylene Glycol 1:2 molar ratio)

The following table summarizes key physicochemical properties that have been experimentally determined for EthalineF. These properties are crucial for understanding the behavior and potential applications of this solvent system.

Property	Value/Trend	Reference(s)
Appearance	Homogeneous, colorless liquid at room temperature.	[3]
Density	Decreases with increasing temperature. The density of EthalineF is lower than that of Ethaline (choline chloride:ethylene glycol) due to the lower molecular weight of fluorine compared to chlorine.	[4]
Viscosity	Decreases with increasing temperature.	[3]
Ionic Conductivity	Ranges from 2.5 to 4.2 mS/cm in DES formulations.[2] The conductivity of EthalineF is generally lower than that of Ethaline, which is attributed to the formation of tight-binding choline-fluoride ion pairs, leading to a larger solvodynamic radius.[3]	[2][3]
Water Content	As a hygroscopic material, water content is an important parameter. Dried EthalineF has been reported with a water content of approximately 500 ppm, as determined by Karl Fischer titration.	[5]

Thermodynamic Properties of Aqueous Mixtures of EthalineF

Studies on the hydration properties of EthalineF have yielded data on the excess thermodynamic properties of its aqueous mixtures. These properties provide insight into the

non-ideal behavior of the mixtures and the nature of the intermolecular interactions.

Property	Observation	Reference(s)
Excess Molar Volume (VE)	Negative values are observed across all mole fractions when mixed with water, indicating stronger solvation interactions and more efficient packing between the mixture components (EthalineF and water) than within the pure components themselves.[4][6]	[4][6]
Viscosity Deviation ($\Delta\eta$)	Negative deviations from ideal behavior are observed, suggesting a disruption of the hydrogen bonding network of the DES upon the addition of water, leading to enhanced mobility of the ions.[4][6]	[4][6]
Excess Molar Gibbs Energies, Enthalpies, and Entropies of Activation	These have been calculated for choline halide-based DESs, providing further insight into the thermodynamics of mixing and activation processes in these systems.[7] For instance, the ion-pair formation process in some choline-based electrolytes has been found to be exergonic and endothermic.	[7]

Experimental and Computational Methodologies

Synthesis of Choline Fluoride

A common laboratory synthesis of **choline fluoride** involves the reaction of choline chloride with a fluoride source. One reported method involves the following steps:

- Reaction of choline chloride with a fluoride salt (e.g., sodium or potassium fluoride).
- Alternatively, adding an aqueous hydrofluoric acid solution to a wet **choline fluoride** solution.[\[5\]](#)
- Removal of water under vacuum at an elevated temperature (e.g., 50 °C for 72 hours) to obtain the final product.[\[5\]](#)

Preparation of Choline Fluoride-Based Deep Eutectic Solvents

The preparation of EthalineF typically involves:

- Mixing **choline fluoride** and ethylene glycol in a specific molar ratio, commonly 1:2.[\[3\]](#)
- The mixture is then heated (e.g., to 50 °C) and stirred under vacuum for an extended period (e.g., 72 hours) until a homogeneous liquid is formed and water is removed.[\[5\]](#)

Experimental Determination of Thermodynamic Properties (General Protocols)

While no specific protocols for **choline fluoride** have been published, the following are standard techniques used for determining the core thermodynamic properties of organic salts.

This technique is used to measure the heat of combustion of a substance at constant volume.

- Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
- General Procedure:
 - A pellet of the sample (typically around 1 gram) is weighed and placed in the bomb.[\[2\]](#)[\[8\]](#)
 - A fuse wire is connected to electrodes, touching the sample.[\[2\]](#)[\[8\]](#)
 - The bomb is sealed and pressurized with oxygen (typically to 25-30 atm).[\[2\]](#)[\[8\]](#)

- The bomb is submerged in a known quantity of water in the calorimeter.
- The sample is ignited, and the temperature of the water is recorded over time until a maximum is reached and it begins to cool.[2]
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

- Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
- General Procedure for an Organic Salt:
 - A small, accurately weighed sample (typically 5-15 mg) is placed in a sample pan (e.g., aluminum).[9]
 - The pan is sealed (crimped) if the sample is volatile or may decompose.[9]
 - The sample and an empty reference pan are placed in the DSC cell.[10]
 - The cell is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) under a purge gas (e.g., nitrogen).[9][10]
 - The heat flow is recorded, and the enthalpy of transitions (e.g., melting, solid-solid transitions) is determined by integrating the area of the corresponding peaks in the DSC thermogram.[9]

This method measures the heat change when a substance dissolves in a solvent.

- Principle: A known amount of solute is dissolved in a known amount of solvent in a calorimeter (often a "coffee-cup" calorimeter for simple experiments), and the temperature change is measured.

- General Procedure:
 - A known volume of the solvent (e.g., water) is placed in the calorimeter, and its initial temperature is recorded.[\[11\]](#)
 - A known mass of the solute (e.g., **choline fluoride**) is added to the solvent.[\[11\]](#)
 - The mixture is stirred, and the temperature is monitored until it reaches a stable final value.[\[11\]](#)
 - The heat absorbed or released by the solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution (often approximated as that of the pure solvent).[\[11\]](#)

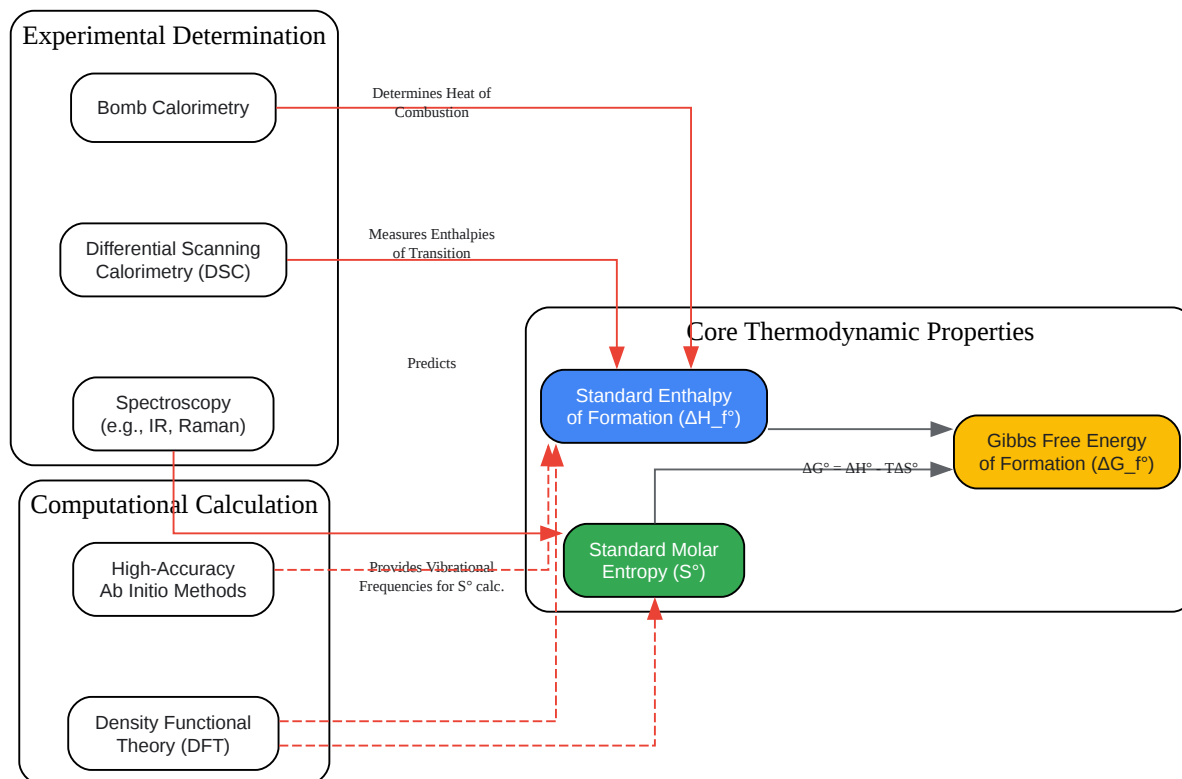
Computational Chemistry Approaches

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules.

- Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. From the calculated electronic energy, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics. [\[12\]](#) DFT has been applied to study the interactions and thermodynamics of choline chloride-based DESs, providing insights that are likely applicable to **choline fluoride** systems as well.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- High-Accuracy Ab Initio Methods: Methods like G3 (Gaussian-3) theory and CBS-QB3 (Complete Basis Set-QB3) are composite methods designed to achieve high accuracy in calculating thermochemical data. These methods could be employed to predict the standard enthalpy of formation of **choline fluoride** with reasonable confidence.

Logical Relationships in Thermodynamic Property Determination

Since no specific signaling pathways involving the simple salt **choline fluoride** are known, the following diagram illustrates the logical workflow and relationships between the core thermodynamic properties and their experimental or computational determination.



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Caption: Workflow for determining core thermodynamic properties.

Conclusion and Future Outlook

This technical guide highlights a critical deficiency in the available thermochemical data for pure **choline fluoride**. While its role as a hydrogen bond acceptor in deep eutectic solvents is increasingly well-characterized, the fundamental thermodynamic properties of the pure salt remain undetermined. The exothermic nature of its dissolution in water and the extensive data on its DESs suggest a rich and complex thermodynamic behavior worthy of further investigation.

Future research should prioritize the experimental determination of the standard enthalpy of formation of **choline fluoride** via bomb calorimetry. Concurrently, high-accuracy computational studies would provide valuable theoretical benchmarks. A complete thermodynamic profile of pure **choline fluoride** will not only fill a fundamental data gap but also enable more accurate modeling and prediction of the behavior of its technologically important deep eutectic solvent systems, thereby supporting their rational design for various applications, including in materials science and drug development.

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